3-(Aminomethyl)-2-hydroxy-3-methylpentanal
CAS No.:
Cat. No.: VC17658951
Molecular Formula: C7H15NO2
Molecular Weight: 145.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H15NO2 |
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Molecular Weight | 145.20 g/mol |
IUPAC Name | 3-(aminomethyl)-2-hydroxy-3-methylpentanal |
Standard InChI | InChI=1S/C7H15NO2/c1-3-7(2,5-8)6(10)4-9/h4,6,10H,3,5,8H2,1-2H3 |
Standard InChI Key | FTEUVRLXAQOAQP-UHFFFAOYSA-N |
Canonical SMILES | CCC(C)(CN)C(C=O)O |
Introduction
Structural Analysis and Molecular Characteristics
IUPAC Nomenclature and Functional Groups
The systematic name 3-(aminomethyl)-2-hydroxy-3-methylpentanal denotes a five-carbon chain (pentanal) with the following substituents:
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A hydroxyl (-OH) group at position 2.
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A methyl (-CH₃) group and an aminomethyl (-CH₂NH₂) group at position 3.
This arrangement creates a sterically crowded tertiary carbon at position 3, which may influence reactivity and stereochemical outcomes in synthetic applications.
Molecular Formula and Mass
The molecular formula is C₇H₁₅NO₂, with a calculated molecular weight of 145.20 g/mol and a monoisotopic mass of 145.1103 Da. Comparative data for structurally similar compounds are provided below:
Stereochemical Considerations
Synthesis and Manufacturing Processes
Mannich Reaction Approach
A plausible route involves a Mannich reaction between 2-hydroxy-3-methylpentanal , formaldehyde, and ammonia:
This one-pot method could leverage the aldehyde’s electrophilicity to form the aminomethyl group at C3. Reaction optimization would require careful pH control (pH 8–9) and polar aprotic solvents (e.g., DMF) .
Reductive Amination Strategy
Alternative pathways may employ reductive amination of a ketone precursor. For example, catalytic hydrogenation of 2-hydroxy-3-methyl-3-nitromethylpentanal in the presence of Raney nickel could yield the target compound:
This method parallels strategies used in the synthesis of β-amino alcohols .
Challenges in Purification
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Azeotrope Formation: Analogous aldehydes like 2-hydroxy-3-methylpentanal exhibit azeotropic behavior with water (b.p. ≈ 97°C at 58.1% composition) , complicating distillation.
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Chromatographic Resolution: Silica gel chromatography may necessitate basic modifiers (e.g., triethylamine) to mitigate aldehyde adsorption.
Physicochemical Properties
Solubility and Partitioning
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Aqueous Solubility: Estimated >100 mg/mL due to hydrogen-bonding capacity from hydroxyl and amine groups.
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LogP (Octanol-Water): Predicted value of -0.45 using XLogP3 algorithms , indicating moderate hydrophilicity.
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks at ≈3300 cm⁻¹ (O-H/N-H stretch), 1720 cm⁻¹ (C=O stretch), and 1600 cm⁻¹ (C-N bend).
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¹H NMR: Anticipated signals include δ 9.6 ppm (aldehyde proton), δ 3.8 ppm (hydroxyl-bearing methine), and δ 2.7 ppm (aminomethyl protons).
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